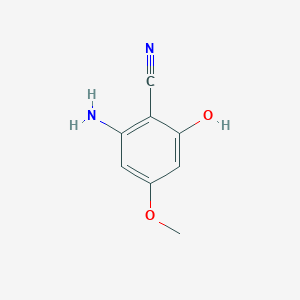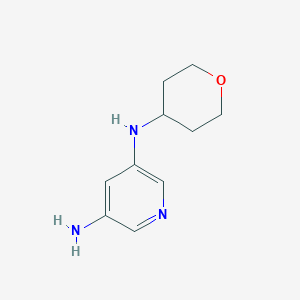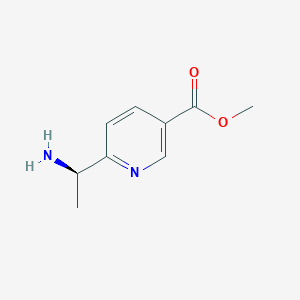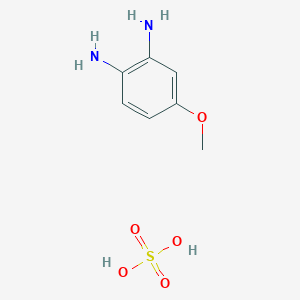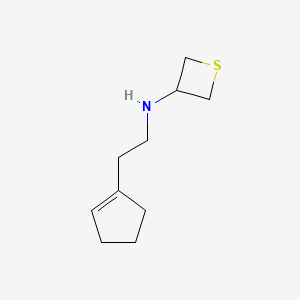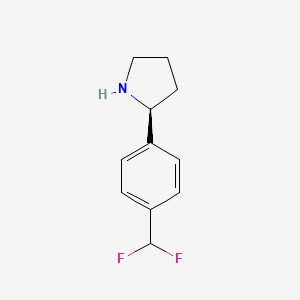
(S)-2-(4-(Difluoromethyl)phenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(4-(Difluoromethyl)phenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a difluoromethyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of difluoromethylating agents under specific reaction conditions to achieve the desired substitution on the phenyl ring.
Industrial Production Methods
Industrial production of (S)-2-(4-(Difluoromethyl)phenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(4-(Difluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated ketones or alcohols, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
(S)-2-(4-(Difluoromethyl)phenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Industry: The compound finds applications in the production of agrochemicals, materials science, and other industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2-(4-(Difluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(S)-2-(4-(Methyl)phenyl)pyrrolidine: Features a methyl group on the phenyl ring.
(S)-2-(4-(Chloromethyl)phenyl)pyrrolidine: Contains a chloromethyl group on the phenyl ring.
Uniqueness
(S)-2-(4-(Difluoromethyl)phenyl)pyrrolidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance metabolic stability, improve binding affinity, and modulate the compound’s overall pharmacokinetic profile compared to its analogs.
Propriétés
Formule moléculaire |
C11H13F2N |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
(2S)-2-[4-(difluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h3-6,10-11,14H,1-2,7H2/t10-/m0/s1 |
Clé InChI |
SJINQHYPUMFBAO-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=CC=C(C=C2)C(F)F |
SMILES canonique |
C1CC(NC1)C2=CC=C(C=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


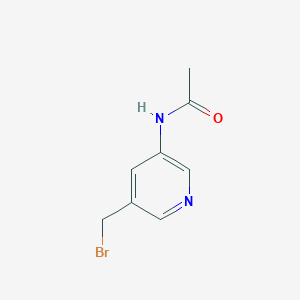
![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)

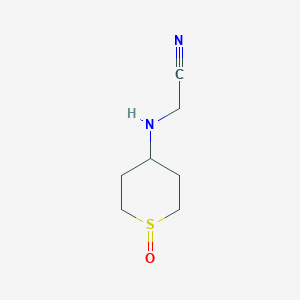
![Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15222793.png)
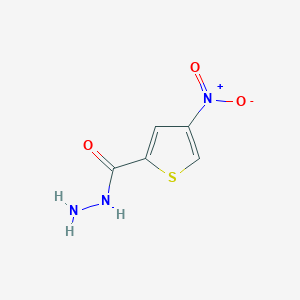
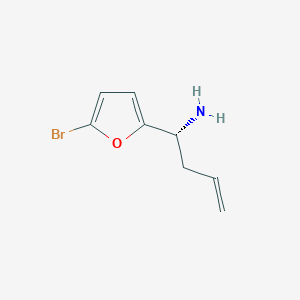
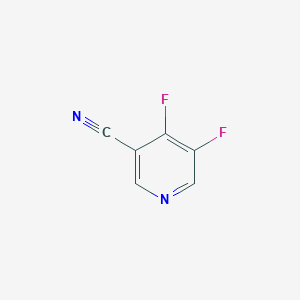
![tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)
